molecular formula C27H27N3O6 B11063321 1-(4-Methoxybenzyl)-3-(4-methoxyphenyl)-1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]urea

1-(4-Methoxybenzyl)-3-(4-methoxyphenyl)-1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]urea

Cat. No.: B11063321
M. Wt: 489.5 g/mol
InChI Key: JQUJAFFDVYKGQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxybenzyl)-3-(4-methoxyphenyl)-1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]urea is a synthetic organic compound It is characterized by the presence of methoxybenzyl and methoxyphenyl groups attached to a urea backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxybenzyl)-3-(4-methoxyphenyl)-1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]urea typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the pyrrolidin-2,5-dione intermediate: This can be achieved by the reaction of an appropriate amine with maleic anhydride under reflux conditions.

    Attachment of the methoxyphenyl groups: This step involves the reaction of the pyrrolidin-2,5-dione intermediate with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the urea linkage: The final step involves the reaction of the intermediate with an isocyanate derivative to form the urea linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxybenzyl)-3-(4-methoxyphenyl)-1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]urea can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The urea linkage can be reduced to form corresponding amines.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenating agents such as bromine or chlorine.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield aldehydes or carboxylic acids, while reduction of the urea linkage would yield amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor of specific enzymes or receptors.

    Medicine: As a potential therapeutic agent for the treatment of diseases.

    Industry: As a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)-3-(4-methoxyphenyl)-1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]urea would depend on its specific application. For example, if used as an enzyme inhibitor, it would likely bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be elucidated through further research.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxybenzyl)-3-(4-methoxyphenyl)urea: Lacks the pyrrolidin-2,5-dione moiety.

    1-(4-Methoxyphenyl)-3-(4-methoxyphenyl)urea: Lacks the methoxybenzyl group.

    1-(4-Methoxybenzyl)-3-(4-methoxyphenyl)-1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]thiourea: Contains a thiourea linkage instead of a urea linkage.

Uniqueness

1-(4-Methoxybenzyl)-3-(4-methoxyphenyl)-1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]urea is unique due to the presence of both methoxybenzyl and methoxyphenyl groups attached to a urea backbone, along with the pyrrolidin-2,5-dione moiety. This combination of functional groups imparts unique chemical and biological properties to the compound.

Properties

Molecular Formula

C27H27N3O6

Molecular Weight

489.5 g/mol

IUPAC Name

3-(4-methoxyphenyl)-1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-1-[(4-methoxyphenyl)methyl]urea

InChI

InChI=1S/C27H27N3O6/c1-34-21-10-4-18(5-11-21)17-29(27(33)28-19-6-12-22(35-2)13-7-19)24-16-25(31)30(26(24)32)20-8-14-23(36-3)15-9-20/h4-15,24H,16-17H2,1-3H3,(H,28,33)

InChI Key

JQUJAFFDVYKGQT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN(C2CC(=O)N(C2=O)C3=CC=C(C=C3)OC)C(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.